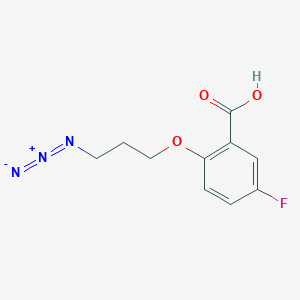![molecular formula C10H15BrClNO B1383319 3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride CAS No. 1795508-54-1](/img/structure/B1383319.png)
3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride
Übersicht
Beschreibung
“3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride” is a chemical compound with the CAS Number 1092292-81-3 . It has a molecular weight of 244.13 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrNO/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8,13H,5-7,12H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.13 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
The compound has been explored for its potential in antimalarial activity. A study highlighted the synthesis and evaluation of a series of compounds related to 3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride, demonstrating significant antimalarial potency against Plasmodium berghei in mice. This research suggests a correlation between the antimalarial activity and specific structural features of the compound, underlining its potential for further development in antimalarial therapeutics (Werbel et al., 1986).
Cardioselective Beta-blocking Agents
Another area of research has focused on the synthesis of heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, related to the core structure of 3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride. These compounds have shown to be more potent than propranolol in intravenous administration to anesthetized rats, with several demonstrating cardioselective properties. This indicates potential applications in cardiovascular disorders, providing a basis for further investigation into their therapeutic benefits (Large & Smith, 1982).
Immunomodulatory Effects
Research into 2-substituted 2-aminopropane-1,3-diols, structurally related to 3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride, has revealed significant immunosuppressive effects. These compounds have been evaluated for their potential in reducing lymphocyte count and prolonging rat skin allograft survival, suggesting their utility in immunosuppressive therapy and organ transplantation (Kiuchi et al., 2000).
Pharmacokinetic Modeling
FTY720, a compound with structural similarities to 3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride, has been the subject of physiologically based pharmacokinetic modeling. This research aimed to predict the concentration of FTY720 in various organs, demonstrating the compound's extensive tissue distribution and providing valuable insights into its pharmacokinetic behavior (Meno-Tetang et al., 2006).
Safety And Hazards
The safety information for “3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-(2-bromophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c11-10-4-2-1-3-9(10)5-8(6-12)7-13;/h1-4,8,13H,5-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCXSNAPRILSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)CO)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



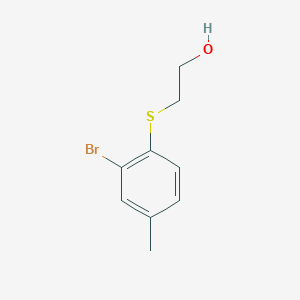
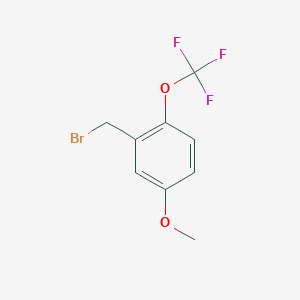
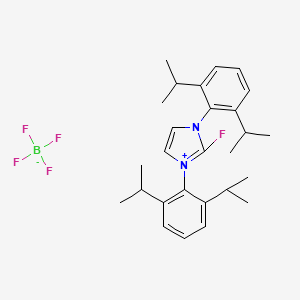
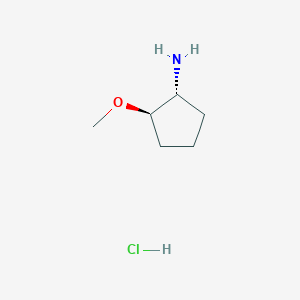
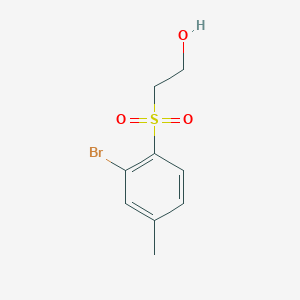
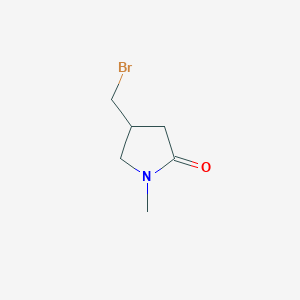
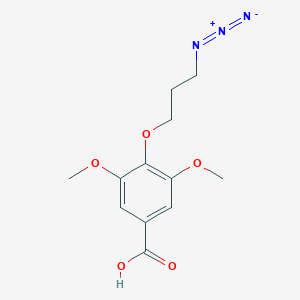
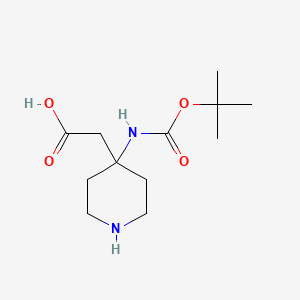
![3-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383249.png)
![3-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383250.png)



